N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety linked to a pyridazinyl group through an amide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the pyridazinyl group: This step often involves the use of palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to attach the pyridazinyl group to the benzo[d][1,3]dioxole core.
Amidation reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress or inflammation.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide involves its interaction with specific molecular targets. These may include enzymes or receptors involved in cellular signaling pathways. The exact mechanism can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
N-(4-((6-methylpyridazin-3-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide: shares similarities with other benzo[d][1,3]dioxole derivatives and pyridazinyl compounds.
Benzo[d][1,3]dioxole derivatives: Known for their bioactivity and use in medicinal chemistry.
Pyridazinyl compounds: Often explored for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer unique biological activities or material properties not found in other compounds.
Properties
IUPAC Name |
N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3/c1-12-2-9-18(23-22-12)20-14-4-6-15(7-5-14)21-19(24)13-3-8-16-17(10-13)26-11-25-16/h2-10H,11H2,1H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESZYOUFOXTKBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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